molecular formula C16H12O3 B599591 4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid CAS No. 199678-08-5

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid

Cat. No.: B599591
CAS No.: 199678-08-5
M. Wt: 252.269
InChI Key: ZXYXFDCSWYGSKK-UHFFFAOYSA-N
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Description

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid is an organic compound with the molecular formula C16H12O3. It is characterized by the presence of an indene moiety fused to a benzoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid typically involves the condensation of 1-indanone with a suitable benzoic acid derivative under acidic or basic conditions. One common method involves the use of acetic acid and hydrochloric acid under reflux conditions to facilitate the Fischer indole synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid is unique due to its specific indene-benzoic acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1-oxo-2,3-dihydroinden-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15-8-6-13-9-12(5-7-14(13)15)10-1-3-11(4-2-10)16(18)19/h1-5,7,9H,6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYXFDCSWYGSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699073
Record name 4-(1-Oxo-2,3-dihydro-1H-inden-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199678-08-5
Record name 4-(1-Oxo-2,3-dihydro-1H-inden-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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